molecular formula C11H15NO2 B1582101 Isobutyl anthranilate CAS No. 7779-77-3

Isobutyl anthranilate

Cat. No. B1582101
CAS RN: 7779-77-3
M. Wt: 193.24 g/mol
InChI Key: ILCLJQFCMRCPNM-UHFFFAOYSA-N
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Patent
US04135050

Procedure details

467 parts of anthranilic acid ethyl ester are heated with 1000 parts of isobutanol and 10 parts of potassium carbonate. The separated ethanol is distilled off over a column, this operation requiring about eight hours. After collecting an intermediate fraction being the mixture of both alcohols, the excess quantity of isobutanol is distilled off, the remaining residual quantity being removed in vacuo. The catalyst is filtered off. There are obtained 556 parts of anthranilic acid isobutyl ester (nD25 1.540; anthranilic acid ethyl ester content according to gas chromatography below 2%). The filtrate maintains its limpid character even at prolonged storage. The yield is 96% of the theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[C:5]1[C:6](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH2:7])C.C(=O)([O-])[O-].[K+].[K+].[CH2:19]([OH:23])[CH:20]([CH3:22])[CH3:21]>>[CH2:19]([O:23][C:4](=[O:3])[C:5]1[C:6](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH2:7])[CH:20]([CH3:22])[CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C=1C(N)=CC=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The separated ethanol is distilled off over a column
CUSTOM
Type
CUSTOM
Details
After collecting an intermediate fraction
ADDITION
Type
ADDITION
Details
the mixture of both alcohols
DISTILLATION
Type
DISTILLATION
Details
the excess quantity of isobutanol is distilled off
CUSTOM
Type
CUSTOM
Details
the remaining residual quantity being removed in vacuo
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C(C)C)OC(C=1C(N)=CC=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.